Product packaging for Influenza virus PA (46-54)(Cat. No.:)

Influenza virus PA (46-54)

Cat. No.: B12378417
M. Wt: 1206.4 g/mol
InChI Key: CEIPGWMEAZJZCE-AOICGZKUSA-N
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Description

Overview of Influenza Virus Genome and Replication Cycle

The influenza A virus possesses a genome composed of eight segments of single-stranded, negative-sense RNA. pbs.orgnih.gov Each of these segments is packaged into a ribonucleoprotein complex (RNP), which includes the viral RNA, the nucleoprotein (NP), and the heterotrimeric RNA-dependent RNA polymerase (RdRp) complex. nih.govfrontierspartnerships.orgasm.org

The replication cycle of the influenza virus is a multi-stage process that occurs within the host cell: nih.govstanford.edu

Entry: The virus attaches to sialic acid receptors on the surface of the host cell via its hemagglutinin (HA) protein and enters the cell through endocytosis. pbs.orgstanford.edu

Uncoating: The acidic environment of the endosome triggers the release of the viral RNPs into the cytoplasm. pbs.org

Nuclear Import: The vRNPs are then transported into the nucleus, the site of viral transcription and replication. nih.govasm.org

Transcription and Replication: Inside the nucleus, the viral RdRp synthesizes viral messenger RNA (mRNA) and a positive-sense complementary RNA (cRNA) template from the negative-sense viral RNA (vRNA) genome. stanford.edufrontiersin.org The cRNA is then used as a template to produce new copies of the vRNA genome. stanford.edufrontiersin.org

Nuclear Export: Newly synthesized vRNPs are exported from the nucleus into the cytoplasm. nih.gov

Assembly and Budding: Viral proteins and the new vRNPs assemble at the host cell's plasma membrane, and new virions are formed by budding off from the cell. pbs.orgstanford.edu

Composition and Essentiality of the Influenza Virus RNA-Dependent RNA Polymerase (RdRp) Complex

The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex essential for the transcription and replication of the viral genome. nih.govasm.org It is composed of three distinct protein subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA). nih.govasm.org The formation of this trimeric complex is crucial for the polymerase's enzymatic activities. nih.gov

Roles of PB1, PB2, and PA Subunits in Viral Life Cycle

Each subunit of the RdRp complex has a specialized function:

Polymerase Basic 1 (PB1): This subunit forms the core of the polymerase and contains the RNA-dependent RNA polymerase catalytic activity, responsible for synthesizing new RNA strands. sinobiological.comoup.com It also plays a crucial role in the assembly of the polymerase complex by interacting with both the PA and PB2 subunits. sinobiological.comoup.com

Polymerase Basic 2 (PB2): The PB2 subunit is responsible for binding to the 5' cap of host cell pre-mRNAs. asm.orgoup.com This "cap-snatching" mechanism is a hallmark of influenza virus transcription, where the stolen cap is used as a primer to initiate the synthesis of viral mRNAs. plos.orgsciencebusiness.net

Polymerase Acidic (PA): The PA subunit possesses endonuclease activity, which is responsible for cleaving the host cell pre-mRNA a short distance from the cap, generating the primer for viral transcription. plos.orgsciencebusiness.netuniprot.org The N-terminal domain of PA houses this endonuclease function. sinobiological.com PA is also implicated in the replication of the viral genome. frontiersin.orgnih.gov

Significance of Influenza Virus PA as a Research Target

The PA subunit, and specifically its endonuclease domain, is a prime target for the development of new antiviral drugs. plos.orgfrontiersin.org Inhibiting the endonuclease activity of PA effectively halts viral replication by preventing the "cap-snatching" process necessary for viral mRNA synthesis. plos.orgsciencebusiness.net This has led to the development of drugs that specifically target this enzymatic function. frontiersin.org

Furthermore, specific peptide sequences within the PA protein, such as the fragment spanning amino acids 46-54 (with the sequence FMYSDFHFI), are recognized by the host's immune system. jpt.comimmunospot.eualtabioscience.com This particular peptide is an HLA-A2-restricted epitope, meaning it is presented on the surface of infected cells by the HLA-A*02:01 molecule and can be recognized by cytotoxic T lymphocytes (CTLs). jpt.comimmunospot.eumedchemexpress.com This recognition triggers an immune response aimed at eliminating virus-infected cells. immunospot.eu Consequently, the "Influenza virus PA (46-54)" peptide is a valuable tool in research for studying T-cell responses to influenza infection and for the development of novel vaccine strategies. jpt.comimmunospot.eu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H75N11O14S B12378417 Influenza virus PA (46-54)

Properties

Molecular Formula

C60H75N11O14S

Molecular Weight

1206.4 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C60H75N11O14S/c1-4-35(2)51(60(84)85)71-58(82)46(28-38-18-12-7-13-19-38)67-56(80)47(30-40-32-62-34-63-40)68-54(78)44(27-37-16-10-6-11-17-37)66-57(81)48(31-50(74)75)69-59(83)49(33-72)70-55(79)45(29-39-20-22-41(73)23-21-39)65-53(77)43(24-25-86-3)64-52(76)42(61)26-36-14-8-5-9-15-36/h5-23,32,34-35,42-49,51,72-73H,4,24-31,33,61H2,1-3H3,(H,62,63)(H,64,76)(H,65,77)(H,66,81)(H,67,80)(H,68,78)(H,69,83)(H,70,79)(H,71,82)(H,74,75)(H,84,85)/t35-,42-,43-,44-,45-,46-,47-,48-,49-,51-/m0/s1

InChI Key

CEIPGWMEAZJZCE-AOICGZKUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC5=CC=CC=C5)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCSC)NC(=O)C(CC5=CC=CC=C5)N

Origin of Product

United States

Molecular Architecture and Functional Domains of Influenza Virus Pa

Primary Structure and Domain Organization of Influenza Virus PA

The PA protein is structurally organized into two principal domains: an N-terminal domain (PA-N) and a C-terminal domain (PA-C), connected by a flexible linker region. frontiersin.orgmdpi.com This modular architecture allows for distinct functional roles to be localized to specific regions of the protein. Limited tryptic digestion cleaves PA into a smaller N-terminal fragment of approximately 25 kDa and a larger C-terminal fragment of about 55 kDa. sinobiological.comtandfonline.com The two domains are situated on opposite sides of the viral RdRp complex, highlighting their distinct interaction surfaces and functions. mdpi.com

The N-terminal domain of PA (PA-N), encompassing roughly the first 200-209 amino acids, functions as a metal-ion-dependent endonuclease. mdpi.comnih.govasm.org This domain is responsible for the "cap-snatching" mechanism, a critical step for viral transcription. mdpi.comresearchgate.net In this process, the PB2 subunit binds to the 5' cap of host pre-mRNAs, which are then cleaved 10-13 nucleotides downstream by the PA-N endonuclease. mdpi.comuniprot.org The resulting capped RNA fragments serve as primers for the synthesis of viral mRNAs by the PB1 polymerase subunit. plos.org

The structure of PA-N features an α/β architecture, with a central twisted plane formed by five mixed β-strands (β1-5) surrounded by seven α-helices (α1-7). frontiersin.orgsinobiological.com A key feature of this domain is a strongly negatively charged cavity that houses the metal-binding active site. frontiersin.orgsinobiological.com The PA-N domain is sufficient to suppress host gene expression, a function attributed to its endonuclease activity. nih.gov A flexible loop within PA-N, spanning amino acids 51 to 74, has been shown to influence this suppressive activity. nih.gov

A flexible linker region connects the PA-N and PA-C domains. mdpi.com This linker, which spans approximately from amino acid 257 to 276, provides conformational flexibility to the PA protein. frontiersin.org This flexibility is thought to be important for the dynamic conformational changes the polymerase complex undergoes during transcription and replication. Studies have shown that the linker region is critical for maintaining a stable interaction between PA and PB1 and is important for the nuclear import of the PA-PB1 dimer. sinobiological.comresearchgate.net The structure of the linker region is conserved between influenza A and B viruses, and mutations within this domain can result in a temperature-sensitive phenotype, impairing viral replication at higher temperatures. researchgate.netipbcams.ac.cn

Conserved Motifs and Residues within Influenza Virus PA

The PA protein is highly conserved across different influenza virus strains and types, making it an attractive target for broad-spectrum antiviral drugs. encyclopedia.pubasm.org This conservation is particularly evident in functionally critical regions, such as the endonuclease active site and the PB1-binding domain. nih.govasm.org

The endonuclease active site is located within a negatively charged cleft in the PA-N domain. sinobiological.com It belongs to the (P)DXN(D/E)XK endonuclease superfamily. sinobiological.com The catalytic mechanism is dependent on the binding of divalent metal ions, typically manganese (Mn²⁺), which are coordinated by a cluster of conserved acidic residues. researchgate.netasm.org

Key residues that form this active site are highly conserved across influenza A, B, and C viruses and include:

Histidine 41 (H41): Essential for endonuclease activity. nih.govasm.org

Glutamic acid 80 (E80): Involved in metal ion coordination. nih.govasm.org

Aspartic acid 108 (D108): A critical acidic residue for catalysis. nih.govasm.orgasm.org

Glutamic acid 119 (E119): Another key acidic residue for metal binding and activity. nih.govasm.org

Lysine (B10760008) 134 (K134): A catalytic lysine residue. nih.govasm.orgasm.org

Mutations in these residues, such as D108A or K134A, have been shown to completely abolish the endonuclease activity, which in turn selectively inhibits viral transcription without affecting replication. asm.org The structure of this active site, with its two-metal-dependent catalytic mechanism, resembles that of other endonucleases like type II restriction enzymes. researchgate.net

Post-Translational Modifications of Influenza Virus PA

Like many viral and host proteins, the function of the influenza virus PA protein is regulated by post-translational modifications (PTMs). plos.orgnih.gov These modifications are carried out by host cell machinery and can impact protein stability, localization, and enzymatic activity. plos.org

The most well-documented PTM of PA is phosphorylation . Studies have shown that PA is a phosphoprotein, with phosphate (B84403) groups incorporated into serine and threonine residues, but not tyrosine. nih.gov The host enzyme Casein Kinase II (CKII) has been identified as one of the kinases responsible for PA phosphorylation. nih.gov The presence of multiple PA isoforms with different isoelectric points suggests that phosphorylation occurs at several sites, which may regulate the various functions of the PA subunit throughout the viral replication cycle. nih.govplos.org PTMs like phosphorylation are crucial for controlling the balance between viral transcription and replication. plos.org

Role of Influenza Virus Pa in Viral Transcription and Replication Mechanisms

Mechanism of Cap-Snatching and Viral mRNA Synthesis

Viral messenger RNA (mRNA) synthesis in influenza viruses is a unique process known as "cap-snatching." This mechanism allows the virus to hijack host cellular machinery to produce its own capped and polyadenylated mRNAs, which can then be efficiently translated by the host ribosome. The PA subunit is the primary enzymatic component responsible for the key cleavage event in this process.

The initiation of influenza virus transcription requires a short, capped RNA primer. The virus acquires this primer by cleaving it from the 5' end of host cell pre-mRNAs. This critical cleavage is performed by the endonuclease domain located in the N-terminal region of the PA subunit (often referred to as the PA-N domain).

Research has elucidated that the PA endonuclease active site contains highly conserved amino acid residues that coordinate divalent metal ions, typically Magnesium (Mg²⁺) or Manganese (Mn²⁺), which are essential for its catalytic activity. The active site cleaves the host pre-mRNA approximately 10 to 13 nucleotides downstream from the 5' cap structure. This action generates a capped oligonucleotide that is subsequently used by the PB1 subunit to prime the synthesis of viral mRNA, using the viral RNA (vRNA) genome segment as a template. The precise positioning of the cleavage is crucial for generating a primer of optimal length for efficient transcription initiation.

Table 1: Key Features of the PA Endonuclease Domain

FeatureDescriptionResearch Finding
Location N-terminal ~200 amino acids of the PA protein.Structural studies (X-ray crystallography) have resolved the PA-N domain, revealing a distinct fold with a conserved active site pocket.
Catalytic Center Contains a cluster of conserved acidic and histidine residues.Site-directed mutagenesis has identified key residues (e.g., His41, Glu80, Asp108, Glu119, Lys134 in various strains) as critical for metal ion binding and catalysis. Mutation of these residues abolishes endonuclease activity.
Metal Ion Cofactor Requires divalent cations (Mg²⁺ or Mn²⁺) for activity.In vitro endonuclease assays demonstrate an absolute dependency on these metal ions. The ions are believed to activate a water molecule for nucleophilic attack on the phosphodiester backbone of the host RNA.
Cleavage Product A 10-13 nucleotide RNA fragment with a 5' cap structure.Primer extension and sequencing analysis of viral mRNAs have confirmed the length and origin of the capped primers derived from host transcripts.

The cap-snatching mechanism is a highly coordinated, multi-step process involving intricate interplay between the PA and PB2 subunits. The process begins with the PB2 subunit, which contains a specific cap-binding domain that recognizes and binds to the 7-methylguanosine (B147621) (m⁷G) cap structure at the 5' end of host pre-mRNAs.

Following this initial binding by PB2, the RdRp complex undergoes a significant conformational change. This rearrangement repositions the bound host pre-mRNA, feeding the RNA strand from the PB2 cap-binding site into the endonuclease active site within the PA subunit. The fixed spatial distance between these two sites within the polymerase architecture is a key determinant of the length of the cleaved primer. This elegant "hand-off" mechanism ensures that only capped host transcripts are targeted for cleavage and that the resulting primer is correctly positioned to be transferred to the PB1 catalytic site for the initiation of transcription.

Table 2: Coordinated Roles of RdRp Subunits in Cap-Snatching

SubunitPrimary Role in Cap-SnatchingMechanism of Action
PB2 Host Cap Recognition & BindingBinds directly to the m⁷G cap of host pre-mRNA via a dedicated aromatic amino acid-stacking pocket.
PA Endonucleolytic CleavageCleaves the bound host pre-mRNA downstream of the cap to generate the primer. Its activity is dependent on the initial binding event by PB2.
PB1 Primer Utilization & PolymerizationAccepts the PA-generated primer and uses it to initiate template-directed synthesis of viral mRNA.

Contribution of PA to Viral RNA (vRNA) and Complementary RNA (cRNA) Synthesis

In addition to its role in transcription, the PA subunit is also fundamentally involved in the replication of the viral genome. Viral replication is a two-step, primer-independent process involving the synthesis of a full-length, positive-sense complementary RNA (cRNA) intermediate, which then serves as a template for the synthesis of new negative-sense vRNA genomes.

The PA subunit, particularly its C-terminal domain, makes direct contact with the 5' end of the vRNA promoter. This interaction is essential for correctly positioning the template within the PB1 active site and for stabilizing the initiation complex. During replication, which proceeds without a primer, this stabilizing function is even more critical. The PA-promoter interaction helps to ensure that the RdRp can initiate RNA synthesis de novo and carry it to completion, generating full-length cRNA and vRNA products.

Influenza virus mRNAs are terminated with a poly(A) tail, a feature necessary for their stability and efficient translation. Unlike host mRNAs, this tail is not generated by the cleavage and polyadenylation of a precursor. Instead, the viral RdRp synthesizes it through an iterative "stuttering" mechanism. This occurs when the polymerase repeatedly reads a short sequence of five to seven uridine (B1682114) residues located near the 5' end of the vRNA template.

Regulation of RdRp Activity by Influenza Virus PA

The function of the RdRp, and by extension the PA subunit, is tightly regulated within the host cell to ensure a productive infection. This regulation occurs at multiple levels, including post-translational modifications and interactions with both viral and host proteins.

The PA subunit is a target for cellular kinases and is known to be a phosphoprotein. Phosphorylation at specific serine/threonine residues can modulate its activity, including its endonuclease function and its ability to interact with other components of the viral replication machinery. Furthermore, the activity of the RdRp is also controlled by its subcellular localization. PA contains nuclear localization signals (NLS) that are essential for its import into the host cell nucleus, the site of all viral RNA synthesis.

A critical regulatory event is the switch from viral transcription (mRNA synthesis) to replication (cRNA/vRNA synthesis). This switch is believed to be controlled, in part, by the concentration of newly synthesized viral nucleoprotein (NP). The PA subunit has been shown to interact with NP. This interaction is hypothesized to modulate the conformation of the polymerase, preventing it from binding to capped primers and promoting primer-independent initiation, thereby favoring replication over transcription as the infection progresses.

Table 3: Mechanisms of PA and RdRp Regulation

Regulatory MechanismDescriptionEffect on PA/RdRp Function
Phosphorylation Post-translational modification of PA by host cell kinases.Can enhance or inhibit endonuclease activity and modulate interactions with other proteins, affecting the overall rate of transcription.
Nuclear Import PA contains NLS motifs that mediate its transport into the nucleus via the host importin-α/β pathway.Confines RdRp activity to the nucleus, where templates and host factors for transcription are available.
Interaction with Nucleoprotein (NP) Direct physical interaction between the PA subunit and newly synthesized NP.Believed to be a key factor in the switch from cap-dependent transcription to primer-independent genome replication.
Interaction with Host Factors PA binds to various host proteins that can either support or restrict its function.Modulates polymerase activity, localization, and stability, integrating the viral life cycle with the host cellular environment.

Conformational Dynamics of the RdRp Complex and PA’s Role

The RdRp assembles in a "head-to-tail" fashion, with the C-terminal region of PA interacting with the N-terminal region of PB1, and the C-terminal region of PB1 binding to the N-terminal region of PB2. asm.orgfrontiersin.org While no direct interaction between PA and PB2 has been definitively established, the PA subunit, particularly its N-terminal domain, is crucial for the stable assembly and function of the entire complex. asm.orgfrontiersin.org The N-terminal domain of PA houses the endonuclease activity essential for "cap-snatching," a process where the virus cleaves the 5' caps (B75204) of host messenger RNAs (mRNAs) to prime its own transcription. nih.govmdpi.comnih.gov

Table 1: Key Viral Proteins in Influenza Transcription and Replication

ProteinFunction
PA (Polymerase Acidic) A subunit of the RNA-dependent RNA polymerase (RdRp) with endonuclease activity. Plays a key role in the conformational dynamics of the RdRp and the nuclear import of the polymerase complex. asm.orgfrontiersin.orgmdpi.com
PB1 (Polymerase Basic 1) The catalytic core of the RdRp, responsible for RNA polymerization. Forms a dimer with PA for nuclear import. asm.orgtandfonline.com
PB2 (Polymerase Basic 2) A subunit of the RdRp responsible for binding to the 5' cap of host mRNAs. nih.govmdpi.com
NP (Nucleoprotein) Encapsidates the viral RNA genome to form viral ribonucleoproteins (vRNPs). Contains nuclear localization signals (NLS) that are crucial for the nuclear import of vRNPs. nih.govmdpi.com
vRNP (viral Ribonucleoprotein) The complex of viral RNA, nucleoprotein (NP), and the RdRp (PA, PB1, PB2). It is the functional unit for transcription and replication. mdpi.comfrontierspartnerships.org

Impact on Nuclear Import and Trafficking of Viral Ribonucleoproteins (vRNPs)

The replication and transcription of the influenza virus genome occur within the nucleus of the host cell. asm.org Consequently, the viral polymerase subunits and the vRNPs must be efficiently imported into the nucleus. The PA subunit plays a significant role in this nuclear trafficking.

Studies have shown that while the PB2 subunit can accumulate in the nucleus independently, the PB1 subunit requires the presence of PA for its efficient nuclear import. asm.org It is now understood that PA and PB1 form a heterodimer in the cytoplasm, which is then transported into the nucleus. tandfonline.comasm.org This PA-PB1 dimer formation is a prerequisite for the subsequent assembly of the functional trimeric RdRp complex within the nucleus, where it associates with PB2. nih.gov

The nuclear import of the entire vRNP complex is primarily mediated by the nuclear localization signals (NLSs) present on the nucleoprotein (NP). nih.govmdpi.com However, the polymerase components, including PA, are integral parts of the vRNP. The interaction of PA with host factors can also influence vRNP trafficking. For instance, the cellular protein β-actin has been shown to interact with the PA subunit, suggesting a potential role for the cytoskeleton in the intracellular movement of vRNPs. frontierspartnerships.org Furthermore, host factors like eukaryotic translation elongation factor 1 delta (eEF1D) can inhibit the nuclear import of the PA-PB1 heterodimer, thereby suppressing viral replication. asm.org

While direct evidence linking the PA(46-54) region to vRNP trafficking is not available, its location within the N-terminal domain of PA places it in a region critical for protein-protein interactions that are fundamental to the assembly of the polymerase complex prior to and during nuclear import. The structural integrity of this domain, potentially contributed to by the 46-54 segment, is essential for the formation of the PA-PB1 dimer, a key step in the nuclear import pathway of the viral polymerase.

Interactions of Influenza Virus Pa with Viral and Host Factors

Protein-Protein Interactions within the Viral RdRp Complex

The assembly and function of the influenza virus RdRp, a heterotrimeric complex composed of the PA, PB1, and PB2 subunits, are contingent upon a series of precise protein-protein interactions. nih.govnih.gov The PB1 subunit forms the core of this complex, acting as a scaffold for the assembly of PA and PB2. nih.govlongdom.org

The interaction between the PA and PB1 subunits is a cornerstone of the RdRp's structural integrity and functional activity. nih.govasm.org This interaction is mediated by the C-terminal domain of PA and the N-terminal region of PB1. nih.govoup.com Specifically, residues 668-692 in the C-terminus of PA bind to the N-terminal 1-12 amino acids of PB1. nih.gov This binding is essential for maintaining the stability of the RdRp complex and is critical for both viral RNA transcription and replication. nih.govnih.gov Disruption of the PA-PB1 interaction has been shown to result in nonviable or severely growth-impaired viruses, highlighting its importance in the viral life cycle. asm.org The interaction not only stabilizes the polymerase complex but also plays a role in the proper localization of the PA-PB1 dimer to the nucleus. frontiersin.org

The assembly of the functional heterotrimeric RdRp complex is a stepwise process that largely occurs within the nucleus of the host cell. nih.gov The current model posits that PA and PB1 form a stable dimer in the cytoplasm, which is then imported into the nucleus. nih.govasm.org Separately, the PB2 subunit is imported into the nucleus where it then associates with the PA-PB1 dimer to form the complete and active RdRp complex. nih.gov The stability of this complex is paramount for its function in both transcription and replication of the viral genome. The intricate network of interactions between the three subunits ensures the correct spatial arrangement of the catalytic and regulatory domains necessary for polymerase activity. nih.gov

Host Factor Interactions Modulating Influenza Virus PA Function

The influenza virus PA protein interacts with a variety of host cellular factors that can either support or inhibit viral replication. These interactions are critical for various stages of the viral life cycle, including the nuclear import of viral components and the regulation of enzymatic activities. frontiersin.orgfrontiersin.org

The nuclear localization of the PA protein, both as a monomer and as part of the RdRp complex, is a critical step in the viral life cycle, as this is where viral transcription and replication occur. nih.gov Several host factors have been identified that modulate this process. For instance, Eukaryotic Translation Elongation Factor 1 Delta (eEF1D) has been shown to inhibit influenza A virus replication by controlling the nuclear import of the PA-PB1 heterodimer. frontiersin.orgnih.gov Conversely, RanBP5 is a host factor that facilitates the efficient nuclear import of the PA-PB1 dimer. nih.gov Another host protein, HAX1, can impede the nuclear accumulation of PA, thereby inhibiting viral replication, suggesting a host defense mechanism. nih.govfrontiersin.org The interaction of PA with these host factors highlights the complex interplay between the virus and the host cell machinery in dictating the subcellular localization of viral proteins.

Host FactorFunction in Relation to PAEffect on Viral Replication
eEF1D Inhibits nuclear import of PA-PB1 dimerInhibition
RanBP5 Facilitates nuclear import of PA-PB1 dimerPromotion
HAX1 Impedes nuclear accumulation of PAInhibition
hCLE Interacts with PA, potentially relevant for RNP functionImplied Promotion
β-actin Binds to the C-terminus of PA, may affect RdRp activityNegative Effect on RdRp Activity

The N-terminal domain of the PA subunit possesses an endonuclease activity that is essential for the "cap-snatching" mechanism of viral transcription. researchgate.netplos.org This process involves the cleavage of host pre-mRNAs to generate capped primers for the synthesis of viral mRNAs. plos.orgnih.gov While direct modulation of PA endonuclease activity by specific host proteins is an area of ongoing research, several host factors are known to interact with the RdRp complex and could indirectly influence this function. The interaction of the RdRp with the host RNA polymerase II C-terminal domain is crucial for efficient cap-snatching. nih.govnih.gov Furthermore, host proteins that affect the localization and assembly of the RdRp complex will, by extension, impact the endonuclease activity of PA within the nucleus. The availability of host pre-mRNAs as substrates for the endonuclease is also a key factor that can be influenced by various cellular processes.

Host Pathways Involved in PA Ubiquitination and Degradation

The stability and turnover of viral proteins are critical for the progression of infection and are often regulated by the host's ubiquitin-proteasome system. The influenza virus PA subunit is targeted by host cell machinery for degradation, a process that can restrict viral replication.

One key host factor involved in this process is Histone Deacetylase 6 (HDAC6) . HDAC6 interacts with deacetylated PA and facilitates its degradation through the proteasome pathway. frontiersin.orgnih.gov This action of HDAC6 has a restrictive effect on influenza A virus infection by reducing the stability of the PA protein, which in turn suppresses the transcriptional activity of the viral RNA polymerase. frontiersin.orgnih.gov

Another host antiviral protein, ZAPL (PARP-13.1) , has been suggested to induce the proteasomal degradation of the PA and PB2 polymerase subunits. nih.gov This mechanism serves as a host defense strategy to limit the stability of these crucial viral proteins and thereby reduce viral polymerase activity. nih.gov While all subunits of the viral ribonucleoprotein (RNP) complex, including PA, are subject to ubiquitination, this modification does not always lead to degradation; in some instances, it enhances polymerase activity. asm.org However, the pathways involving HDAC6 and ZAPL specifically contribute to the degradation of PA as a means of controlling viral infection. frontiersin.orgnih.govnih.gov The PA protein from H5 subtypes of influenza A virus can also interact with and induce the degradation of Janus kinase 1 (JAK1), a vital component of the interferon signaling pathway, thereby inhibiting the host's antiviral defense. frontiersin.orgresearchgate.net

Host FactorInteraction with PAFunctional Outcome
Histone Deacetylase 6 (HDAC6)Interacts with deacetylated PA. frontiersin.orgnih.govPromotes proteasomal degradation of PA, restricting viral transcription and replication. frontiersin.orgnih.gov
ZAPL (PARP-13.1)Binds to PA and induces its degradation. nih.govLimits the stability of PA, reducing viral polymerase activity. nih.gov
Janus kinase 1 (JAK1)Interaction with H5 subtype PA. frontiersin.orgresearchgate.netPA induces degradation of JAK1, inhibiting IFN signaling. frontiersin.orgresearchgate.net

PA Interaction with Host RNA Polymerase II (RNAPII)

A cornerstone of influenza virus transcription is the "cap-snatching" mechanism, where the viral RdRp cleaves 5' capped RNA fragments from nascent host transcripts and uses them as primers for viral mRNA synthesis. This process necessitates a direct interaction between the viral polymerase and the host's RNA Polymerase II (RNAPII).

The influenza polymerase associates with the C-terminal domain (CTD) of the largest subunit of RNAPII. nih.govresearchgate.net Specifically, the viral polymerase recognizes and binds to the CTD that is phosphorylated on serine 5 (pS5) of its heptad repeats, a modification characteristic of transcriptionally active RNAPII. nih.govasm.orgnih.gov

Viral ComponentHost ComponentKey Interacting Residues/DomainsFunctional Consequence
PA SubunitRNA Polymerase II C-terminal domain (RNAPII CTD)PA residues K289, R454, K635, R638; Serine-5 phosphorylated (pS5) CTD heptad repeats. nih.govresearchgate.netEssential for "cap-snatching"; facilitates viral mRNA transcription. nih.govresearchgate.net

Modulation of Host Gene Expression by PA

Influenza A virus actively suppresses host gene expression, a process known as "host shutoff," to inhibit antiviral responses and redirect cellular resources towards viral replication. nih.gov The PA gene segment contributes to this phenomenon through two distinct protein products: the PA subunit itself and an accessory protein named PA-X.

The PA subunit has been implicated in the specific degradation of the largest subunit of host RNAPII. nih.govsinobiological.com This effect is attributed to a proteolytic activity harbored within the N-terminal domain of PA. nih.gov By mediating the degradation of RNAPII, the PA protein directly contributes to a global reduction in the transcription of host genes. nih.gov

The primary driver of host shutoff from this gene segment is the PA-X protein. nih.govplos.org PA-X is generated from the PA mRNA via a +1 ribosomal frameshift, resulting in a protein that shares its N-terminal 191 amino acids (including the endonuclease domain) with PA but has a unique C-terminal domain. nih.govnih.gov PA-X functions as a potent endoribonuclease that selectively degrades host mRNAs. nih.govplos.org This degradation is not random; PA-X preferentially targets spliced, Pol II-transcribed RNAs. nih.govmdpi.com It achieves this specificity by interacting with host mRNA processing factors, such as the CFIm complex. nih.govnih.gov Following the initial endonucleolytic cleavage by PA-X, the complete degradation of the host mRNA is carried out by the host 5'->3' exonuclease Xrn1. plos.orgmdpi.com Research has also shown that PA-X preferentially cleaves at specific GCUG tetramers found within hairpin loop structures, which are more abundant in the human transcriptome than in the influenza virus transcriptome. osti.gov This selective degradation of host transcripts effectively shuts down host protein synthesis, crippling the cell's ability to mount an antiviral response and ensuring that the translational machinery is available for viral protein production. nih.govnih.gov

Viral ProteinMechanism of ActionHost TargetEffect on Host Gene Expression
PAProteolytic degradation. nih.govLargest subunit of RNA Polymerase II. nih.govsinobiological.comInhibition of host transcription. nih.gov
PA-XEndoribonucleolytic cleavage of host mRNA. nih.govplos.orgSpliced, RNA Polymerase II transcripts. nih.govmdpi.comWidespread degradation of host mRNAs, leading to "host shutoff". nih.gov

Structural Biology of Influenza Virus Pa and Its Complexes

Crystal Structures of Isolated PA Domains

The PA protein is structurally organized into two principal domains: an N-terminal endonuclease domain (PA-N) and a C-terminal domain responsible for binding to the PB1 subunit (PA-C), connected by a flexible linker region. researchgate.netnih.gov

The N-terminal domain of PA (PA-N) harbors the endonuclease activity essential for the "cap-snatching" mechanism of viral transcription. nih.govplos.org This process involves cleaving 5' capped primers from host pre-mRNAs, which are then used to initiate the synthesis of viral mRNAs. nih.gov

The crystal structure of the PA-N domain from an avian influenza H5N1 virus was determined at a resolution of 2.2 Å. nih.gov The structure reveals a distinct α/β architecture. nih.gov Central to its function is a catalytic active site that coordinates divalent metal ions, which are crucial for the enzymatic activity. nih.govplos.org The active site contains a (P)DX(N)(D/E)XK motif, which is characteristic of many endonucleases. nih.gov While initial structures identified a single bound magnesium ion, subsequent studies and functional assays suggest that the active site optimally coordinates two manganese (Mn²⁺) ions for higher thermal stability and endonuclease activity. nih.govplos.org The high degree of conservation of this active site across different influenza strains makes it a prime target for the development of novel anti-influenza drugs. nih.gov

Table 1: Crystallographic Data for Influenza Virus PA Endonuclease Domain Structures

PDB ID Organism Resolution (Å) R-Value Work R-Value Free Ligand(s)
5WA7 Influenza A virus (H1N1) 2.20 0.232 0.249 Inhibitor 9b (SRI-30101)

| 7KBC | Influenza A virus (H1N1) | 2.25 | 0.195 | 0.228 | Baloxavir (B560136) acid |

Data sourced from the RCSB Protein Data Bank. rcsb.orgrcsb.org

The C-terminal domain of PA (PA-C) is responsible for the critical interaction with the PB1 subunit, which forms the core of the polymerase complex. researchgate.netnih.gov Limited proteolysis studies have shown that PA can be cleaved into its N-terminal and C-terminal domains, which are connected by a linker of approximately 20 residues. researchgate.netnih.gov

The crystal structure of the PA-C domain (residues 239–716) has been solved in complex with the N-terminal region of PB1. acs.org The structure shows that the PA-C domain folds into a mixed α/β structure. researchgate.net The interface with PB1 is substantially hydrophobic, which provides a stable link between the subunits. acs.org The linker region connecting the PA-N and PA-C domains appears to be an essential component of the PA-PB1 interface, as its presence is required for stable interaction. researchgate.net This interaction is crucial for the proper assembly and nuclear localization of the polymerase complex. researchgate.netnih.gov

Structural Analysis of PA-Containing Viral Protein Complexes

The function of PA is realized within the context of the heterotrimeric RdRp complex. Structural studies of these larger assemblies have provided key insights into the polymerase's mechanism.

The assembly of the full RdRp complex is believed to occur sequentially. The PA and PB1 subunits first form a stable dimer in the cytoplasm of the host cell, which is then imported into the nucleus. nih.govnih.gov This PA-PB1 heterodimer serves as the core scaffold for the polymerase. The interaction is mediated by the C-terminal domain of PA and the N-terminal region of PB1. nih.govnih.gov Specifically, the first 12 amino acids at the N-terminus of PB1 are indispensable for binding to PA. nih.govnih.gov The stability of this dimer is a prerequisite for the subsequent binding of the PB2 subunit to finalize the assembly of the active polymerase complex. nih.govnih.gov

Allosteric Regulation and Conformational Changes of PA

The catalytic activities of the RdRp complex are tightly regulated, involving significant conformational changes that are allosterically controlled. The binding of the viral RNA (vRNA) promoter to the polymerase is a key activation step. nih.gov This binding event is thought to induce structural rearrangements within the complex, which in turn activates the cap-binding function of PB2 and the endonuclease function of PA. embopress.orgembopress.org This signaling ensures that cap-snatching is initiated only when the polymerase is ready to begin transcription. embopress.org

Recent studies on RdRp inhibitors have also shed light on allosteric regulation. Some small molecules have been shown to bind to an allosteric site on the PA-C domain, distinct from the direct PB1-binding interface. acs.org Binding of these inhibitors is proposed to induce a conformational change in PA that disrupts the crucial PA-PB1 interaction, thereby preventing the assembly and function of the polymerase complex. acs.org Furthermore, the entire RdRp complex undergoes intricate and dynamic conformational changes during the process of RNA synthesis, allowing it to move along the ribonucleoprotein template. acs.org These findings highlight that the structure of PA is not static but dynamically regulated to control the various functions of the viral polymerase throughout the replication cycle.

Ligand-Induced Conformational Shifts

The N-terminal domain of the PA subunit (PA-Nter) harbors the endonuclease activity necessary for the "cap-snatching" mechanism, a process vital for the initiation of viral mRNA synthesis. The binding of ligands, including viral RNA (vRNA) and small molecule inhibitors, to the polymerase complex can induce significant conformational changes that modulate its enzymatic activities.

While direct ligand binding to the 46-54 region has not been extensively characterized, its location within a larger, flexible loop (residues 51-72) suggests its involvement in broader conformational shifts of the PA-Nter domain. nih.gov The binding of the 5' end of vRNA to the polymerase complex is a crucial step that is necessary to stimulate the endonuclease activity. nih.gov This interaction is thought to induce a conformational change in the polymerase, transitioning it to a state competent for cap-snatching. nih.gov

Studies on the broader PA-Nter domain have revealed its dynamic nature. For instance, in the absence of vRNA, the polymerase exists in a conformation that is not compatible with cap-snatching. nih.gov The binding of both the 3' and 5' ends of vRNA is required to stimulate the endonuclease activity, suggesting a cooperative binding mechanism that results in a significant structural rearrangement of the polymerase complex. nih.gov

Furthermore, mutations within the flexible loop region have been shown to impact the polymerase's function. For example, residues within the flexible loop of amino acids 51 to 74, which encompasses the 46-54 region, have been identified as affecting the host protein synthesis shutoff activity of PA. nih.gov This suggests that conformational changes within this loop, potentially influenced by ligand binding in its vicinity, can have far-reaching effects on polymerase function.

Table 1: Key Residues and Regions in Influenza PA-Nter Involved in Conformational Changes and Function

Residue/RegionLocationKnown/Proposed FunctionCitation
Flexible Loop (51-72) PA-NterDispensable for endonuclease activity but required for viral genome replication. nih.gov nih.gov
Flexible Loop (57-65) PA-NterLocated in a region of unknown structure within the N-terminal fragment. nih.gov nih.gov
Helix α4 (85-91) PA-NterAffects host protein synthesis shutoff activity. nih.gov nih.gov
Endonuclease Active Site PA-NterCatalyzes the cleavage of host pre-mRNAs. nih.gov nih.gov

Dynamics of PA in Relation to Polymerase Function

The inherent flexibility of specific regions within the PA subunit is critical for the multi-step process of viral RNA synthesis. The region encompassing amino acids 46-54 is situated within a surface-exposed flexible loop, specifically identified as the PA51-72-loop. nih.gov While this loop is not directly involved in the catalytic activity of the endonuclease, it plays a crucial role in the viral genome replication process. nih.gov

Molecular dynamics simulations have highlighted a highly flexible loop region between residues Asn55 and Leu71, which includes a portion of the 46-54 sequence. mdpi.com This flexibility is likely essential for the dynamic interactions of the PA subunit with other components of the polymerase complex and with the vRNA template.

The conformational state of the polymerase complex differs depending on its functional state. For example, in a cRNA promoter-bound or an RNA-free (apo) state, the polymerase adopts a conformation where the PA-Nter and the C-terminal domain of the PB2 subunit are significantly rearranged. This conformation is not conducive to cap-snatching. nih.gov This indicates that the polymerase undergoes substantial dynamic changes as it switches between transcription and replication.

Table 2: Research Findings on the Dynamics of the Influenza PA N-terminal Domain

Research FindingMethodImplication for Polymerase FunctionCitation
The PA51-72-loop is dispensable for endonuclease activity but required for viral genome replication.Mutational AnalysisThe dynamics of this loop are critical for the replication function of the polymerase, distinct from its role in transcription. nih.gov
The PA-Nter domain, along with the PB2 C-terminal domain, undergoes significant rearrangement between the apo/cRNA-bound state and the vRNA-bound state.Structural AnalysisLarge-scale conformational dynamics are integral to the functional switching of the polymerase between transcription and replication. nih.gov
A highly flexible loop is present between residues Asn55 and Leu71.Molecular Dynamics SimulationThis intrinsic flexibility likely facilitates the necessary conformational changes for polymerase activity. mdpi.com
Binding of both 3' and 5' ends of vRNA is required to stimulate endonuclease activity.Biochemical AssaysAllosteric communication between the vRNA binding sites and the endonuclease active site is mediated by conformational changes. nih.gov

Functional Impact of Influenza Virus Pa Variations and Host Adaptation

Genetic Variability and Amino Acid Substitutions in PA Across Strains

The PA gene of influenza A viruses exhibits considerable genetic variability, leading to the divergence of distinct lineages in different host species, such as avian and human hosts. frontiersin.org This genetic diversity is a result of the high mutation rate of the virus, driven by the error-prone nature of the viral RdRp. researchgate.netstanford.edu These mutations result in a wide array of amino acid substitutions throughout the PA protein, some of which become fixed in specific lineages, reflecting adaptation to different host environments.

Several studies have identified specific amino acid signatures in the PA protein that are associated with different host species. For instance, the 2009 pandemic H1N1 (H1N1pdm09) virus acquired multiple mutations in its PA gene that were crucial for its efficient replication in mammalian cells, even without the well-known adaptive mutations in the PB2 polymerase subunit. nih.govmdpi.com

Key amino acid substitutions in PA that have been linked to host adaptation and virulence include:

V44I, V127A, C241Y, A343T, and I573V: These substitutions in the PA protein of highly pathogenic avian H5N1 viruses have been shown to enhance the replicative efficiency of the virus in human lung cells and increase virulence in mice. researchgate.net The C241Y substitution is notably conserved in over 90% of human seasonal H1N1 viruses, suggesting its significant role in adaptation to human hosts. researchgate.net

K356R: This mutation in the PA protein of H9N2 avian influenza viruses has been demonstrated to increase the nuclear import of PA, enhance polymerase activity, and boost viral transcription and replication specifically in mammalian cells. nih.govnih.gov The location of this mutation within a loop of the PA C-terminal domain may influence its endonuclease or protease activity. nih.govmdpi.com

T552S: The substitution of threonine to serine at residue 552 in the PA protein of avian influenza viruses can alleviate replication restrictions in human cells, leading to faster replication and increased pathogenicity in mice. nih.gov

The following table summarizes some of the key amino acid substitutions in the influenza virus PA protein and their observed functional impacts.

Amino Acid SubstitutionVirus Strain(s)Functional ImpactReference(s)
V44I, V127A, C241Y, A343T, I573VH5N1Increased replication in human lung cells and high virulence in mice. researchgate.net
K356RH9N2Enhanced nuclear import, polymerase activity, and replication in mammalian cells. nih.govnih.gov
T552SAvian Influenza VirusIncreased replication in human cells and higher pathogenicity in mice. nih.gov
S37AH7N9Increased polymerase activity and viral replication in human cells. nih.gov
E206KA/WSN/33Reduced replication ability in mammalian cells at higher temperatures. nih.gov

Role of PA Mutations in Viral Replication Efficiency

Mutations in the PA protein can have a profound effect on the efficiency of viral replication. The RdRp complex, composed of PA, PB1, and PB2, is responsible for both transcription of viral mRNAs and replication of the viral RNA genome. core.ac.uk Therefore, any alteration in the structure or function of PA can directly impact these fundamental processes.

Several PA mutations have been shown to enhance polymerase activity, leading to increased viral replication. For example, the PA mutations acquired by the 2009 H1N1 pandemic virus were instrumental in activating polymerase activity in mammalian cells. nih.gov Similarly, the K356R mutation in H9N2 viruses boosts polymerase activity and, consequently, viral replication in mammalian cells. nih.govnih.gov The S37A mutation in H7N9 viruses also leads to increased polymerase activity and enhanced viral replication in human A549 cells. nih.gov

Conversely, some PA mutations can be attenuating. The E206K mutation in the A/WSN/33 influenza virus, for instance, reduces its ability to replicate in mammalian cells, particularly at elevated temperatures, by impairing the nuclear translocation of the PA-PB1 complex. nih.gov

It is important to note that the effect of a PA mutation on replication can be host-specific. The PA K356R mutation, for example, enhances replication in mammalian cells but not in avian-derived cells, highlighting its role as a mammalian cell-specific regulatory factor. nih.gov

Influence of PA Genetic Determinants on Host Range and Pathogenicity

The PA protein is a key determinant of influenza virus host range and pathogenicity. asm.org The ability of an influenza virus to infect and cause disease in a new host species often depends on adaptive mutations within its polymerase complex, with PA playing a crucial role. nih.gov

Molecular Mechanisms of Host Adaptation Mediated by PA

The adaptation of avian influenza viruses to mammalian hosts is a complex process involving multiple genetic changes. While mutations in the PB2 subunit, such as E627K, are well-characterized drivers of mammalian adaptation, it is now clear that PA mutations are also critical. asm.orgasm.org These mutations can act cooperatively with changes in other polymerase proteins to enhance viral fitness in a new host. frontiersin.org

The molecular mechanisms by which PA mutations mediate host adaptation are varied:

Enhanced Polymerase Activity in Mammalian Cells: Many adaptive PA mutations directly enhance the activity of the viral polymerase in the cellular environment of the new host. This can be due to improved interactions with host factors or more efficient enzymatic function at the lower temperatures of the mammalian respiratory tract compared to the avian gut. nih.govmdpi.com For example, the PA of the 2009 H1N1 pandemic virus contributed to enhanced polymerase activity in mammalian cells. asm.org

Improved Nuclear Trafficking: The viral replication cycle occurs within the nucleus of the host cell. Mutations like K356R in PA can enhance the efficiency of nuclear import of the polymerase complex, which is a critical step for replication. nih.govnih.gov

Modulation of Host Immune Responses: The PA-X protein, which is expressed from the PA gene through ribosomal frameshifting, has a role in shutting down host gene expression. frontiersin.orgnih.gov Variations in PA-X activity between avian and human influenza viruses suggest its involvement in host adaptation by modulating the host's innate immune response. nih.gov

Evolutionary Trajectories of PA in Different Host Species

The evolutionary path of the PA gene differs significantly between host species, reflecting the different selective pressures they impose. frontiersin.org In the natural avian reservoir, the PA gene co-evolves with the host to maintain a state of low-pathogenicity infection, primarily in the intestinal tract. frontiersin.org

When an avian influenza virus jumps to a mammalian host, the PA gene is subjected to a new set of selective pressures. This can lead to the rapid selection of mutations that enhance viral replication and transmission in the new host. The "triple-reassortant" swine influenza viruses that emerged in North America in the late 1990s, which acquired their PA and PB2 genes from avian influenza viruses, are a prime example of this evolutionary process. oup.com Subsequent circulation in swine allowed for pre-adaptation to a mammalian host, which likely facilitated the eventual emergence of the 2009 H1N1 pandemic virus in humans. oup.com

The continuous evolution of the PA gene within human seasonal influenza viruses is driven by the need to evade the host immune system and maintain efficient replication and transmission. oup.com This ongoing evolution underscores the importance of the PA protein as a key player in the emergence and persistence of influenza viruses in human and animal populations.

The Influenza Virus Pa X Protein: Expression and Function

Genomic Origin of PA-X through Ribosomal Frameshifting

The discovery of the PA-X protein in 2012 unveiled a novel layer of complexity in the influenza A virus life cycle. frontiersin.orgnih.gov Its synthesis is a remarkable example of translational recoding, where the ribosome is programmed to shift its reading frame during the translation of the PA messenger RNA (mRNA). nih.govnih.govmdpi.com

This process is initiated at a highly conserved, slippery sequence within the PA mRNA, identified as UCC_UUU_CGU. frontiersin.orgnih.govroyalsocietypublishing.org As the ribosome translates the PA coding sequence, it encounters this specific motif. The combination of the slippery UUU codon and a downstream rare arginine codon (CGU) causes the ribosome to pause. nih.govbiorxiv.org This pause allows for a +1 shift in the reading frame, where the ribosome moves forward by one nucleotide. nih.govnih.govroyalsocietypublishing.org Consequently, the downstream sequence is read in a new open reading frame, designated the "X-ORF". frontiersin.orgnih.gov

The resulting PA-X protein is a fusion product. nih.govresearchgate.net It comprises the N-terminal 191 amino acids of the PA protein, which includes the endonuclease domain, fused to a unique C-terminal domain encoded by the X-ORF. frontiersin.orgnih.govplos.org This unique C-terminal extension is typically 61 or 41 amino acids long, depending on the virus strain. nih.govmdpi.complos.org This elegant mechanism of ribosomal frameshifting allows the virus to produce a distinct and functional protein from an existing gene, expanding its proteome without enlarging its genome. nih.gov

Functional Characterization of PA-X

The PA-X protein plays a pivotal role in manipulating the host cellular environment to favor viral replication and dampen antiviral defenses. Its primary functions revolve around inducing host shutoff and modulating the host's immune response.

Host Shutoff Activity and mRNA Degradation

A key function of PA-X is the induction of "host shutoff," a global inhibition of host protein synthesis. plos.orgnih.govnih.gov This is achieved through the degradation of host mRNAs. frontiersin.orgnih.gov The N-terminal domain of PA-X, inherited from the PA protein, possesses endonuclease activity, which is the catalytic machinery responsible for cleaving mRNA molecules. nih.govplos.org

Research has revealed a sophisticated level of target specificity. PA-X preferentially degrades host mRNAs that have been transcribed by the host's RNA polymerase II and have undergone splicing. nih.govplos.org This selectivity is significant as it allows the virus to spare its own unspliced, viral RNA-dependent RNA polymerase (RdRp)-generated transcripts from degradation. nih.govplos.orgbiorxiv.org The mechanism appears to involve PA-X usurping the host's own RNA processing machinery in the nucleus to target nascent pre-mRNAs for destruction shortly after their synthesis. nih.gov The degradation of the cleaved mRNA fragments is then completed by host cellular exonucleases, such as Xrn1. plos.org By selectively destroying host mRNAs, PA-X effectively cripples the host's ability to produce its own proteins, including crucial antiviral factors, while ensuring the viral protein synthesis machinery remains operational. nih.govplos.org Transcriptomic analyses have shown that PA-X preferentially degrades host mRNAs associated with cellular protein metabolism and repair. plos.org

Modulation of Host Immune Responses

By suppressing the expression of host genes, PA-X profoundly modulates the host's innate and adaptive immune responses. nih.govnih.gov A primary target of this suppression is the interferon (IFN) system, a cornerstone of the antiviral defense. frontiersin.orgasm.org Studies have shown that viruses expressing functional PA-X are more effective at suppressing the production of type I interferons, such as IFN-β. asm.orgrochester.edu Viruses lacking PA-X expression trigger a more potent innate immune and inflammatory response in various animal models. nih.gov

Comparative Analysis of PA-X Activity Across Influenza Strains and Hosts

The activity and structure of the PA-X protein exhibit notable variation across different influenza A virus strains and host species, suggesting a role in host adaptation and viral pathogenesis. nih.gov

One of the most significant variations is the length of the C-terminal X-ORF, which exists predominantly in two forms: a full-length 61-amino-acid version and a truncated 41-amino-acid version. nih.govnih.gov The majority of influenza A virus strains, including many human and avian isolates, possess the full-length PA-X. nih.gov The truncated form is notably present in the 2009 pandemic H1N1 virus, as well as in certain swine and canine influenza virus lineages. nih.govnih.govasm.org While some studies suggest the additional 20 amino acids in the full-length version contribute to stronger shutoff activity, this effect can be strain-dependent. frontiersin.orgnih.govnih.gov

The host shutoff activity of PA-X also varies significantly between strains adapted to different hosts. nih.gov Generally, PA-X from avian influenza viruses exhibits higher shutoff activity compared to that from human-adapted strains. frontiersin.orgnih.govnih.gov The 2009 H1N1 pandemic virus is an interesting case, as its avian-origin PA gene endowed it with a highly active PA-X, which is thought to have contributed to its unique pathogenesis. plos.orgnih.gov The stability of the PA-X protein itself can also differ between strains, with the longer half-life of the 2009 H1N1 PA-X potentially explaining its higher reported activity. asm.org

The role of PA-X in viral virulence can also be host- and strain-specific. For instance, in some contexts, such as with the highly pathogenic H5N1 virus, PA-X appears to reduce virulence by dampening an overactive and damaging immune response. frontiersin.orgnih.govnih.gov Conversely, for other strains like the H9N2 avian influenza virus in chickens, PA-X can act as a virulence factor, promoting faster replication and wider organ dissemination. biorxiv.orgmicrobiologyresearch.org In swine, conflicting reports suggest PA-X can either enhance or decrease virulence depending on the specific viral strain. nih.gov These differences underscore the finely tuned role of PA-X in balancing viral replication and host immune evasion in a manner that is optimal for a particular virus in a specific host. frontiersin.orgnih.gov

Table 1: Comparative Features of Influenza Virus PA-X Protein

FeatureCommon Avian Strains (e.g., H5N1, H9N2)Seasonal Human Strains (e.g., H1N1, H3N2)2009 Pandemic H1N1 StrainCanine/Swine Strains
X-ORF Length Typically 61 amino acids nih.govTypically 61 amino acids nih.govTruncated to 41 amino acids nih.govasm.orgOften truncated to 41 amino acids nih.govnih.gov
Host Shutoff Activity High frontiersin.orgnih.govnih.govRelatively low plos.orgnih.govHigh (due to avian origin of PA gene) plos.orgnih.govasm.orgVariable, truncation may be a host determinant nih.govasm.org
Role in Virulence Generally attenuates (reduces immunopathology) frontiersin.orgnih.gov but can enhance in some strains (H9N2) microbiologyresearch.orgModulates host response nih.govContributes to pathogenesis by suppressing innate immunity asm.orgrochester.eduStrain and host-specific nih.govasm.org

Evolutionary Conservation and Divergence of the PA-X Open Reading Frame

The evolutionary dynamics of the PA-X open reading frame (X-ORF) provide insights into its functional importance and the selective pressures acting upon it across different host environments. The frameshift motif itself is highly conserved across the majority of influenza A viruses, indicating the fundamental importance of producing the PA-X protein. nih.gov

Analysis of synonymous nucleotide substitution rates reveals strong purifying selection acting on the X-ORF. nih.gov This means that mutations that would change the amino acid sequence of PA-X are selected against, which is a clear evolutionary signature of a functionally important protein. nih.gov

In contrast, the corresponding region in influenza B viruses contains multiple stop codons, suggesting that a functional PA-X protein likely evolved after the divergence of influenza A and B viruses. nih.gov The evolutionary history of PA-X, therefore, is a story of both conservation of a critical function and adaptation to the specific immunological landscapes of different host species. asm.org

Influenza Virus Pa 46 54 As a Research Epitope

Identification and Characterization of PA (46-54) as an HLA-A2-Restricted Epitope

The peptide PA (46-54), with the amino acid sequence Phenylalanine-Methionine-Tyrosine-Serine-Aspartic acid-Phenylalanine-Histidine-Phenylalanine-Isoleucine (FMYSDFHFI), is recognized as an HLA-A02:01-restricted epitope. immunospot.euresearchgate.netanaspec.comjpt.com This means that it is presented on the surface of infected cells by the Human Leukocyte Antigen (HLA) molecule A02:01, a common variant in the human population, for recognition by cytotoxic T lymphocytes (CTLs). nih.govasm.org The identification of PA (46-54) as an HLA-A2-restricted epitope has been confirmed through various immunological assays. researchgate.net It is one of several peptides from the internal proteins of the influenza virus that can elicit a CD8+ T-cell response. nih.goveurogentec.com However, studies have shown that while it is detected on infected human lung epithelial cells, it may engender little to no significant T-cell response in some HLA-A2 positive donors. pnas.orgresearchgate.net

Conservation Analysis of PA (46-54) Sequence Across Influenza A Strains

A critical aspect of the PA (46-54) epitope for its use in research and potential vaccine development is its conservation across different influenza A virus strains. Analysis of over 10,000 human influenza A virus strains isolated between 1902 and 2014 has shown that the PA (46-54) sequence is highly conserved, with a conservation rate of ≥99%. pnas.orgresearchgate.net This high degree of conservation is a characteristic of many T-cell epitopes derived from the internal proteins of the influenza virus, such as the polymerase and nucleoprotein, in contrast to the highly variable surface proteins like hemagglutinin (HA) and neuraminidase (NA). eur.nl This evolutionary stability makes PA (46-54) a prime candidate for research aimed at developing T-cell epitope-based universal influenza vaccines. nih.gov

Table 1: Characteristics of Influenza Virus PA (46-54) Epitope

CharacteristicDescription
Amino Acid Sequence FMYSDFHFI
Source Protein Influenza A Virus Polymerase Acidic (PA) Protein
Amino Acid Position 46-54
HLA Restriction HLA-A*02:01
Conservation ≥99% across human influenza A virus strains (1902-2014) pnas.orgresearchgate.net

Immunological Responsiveness to PA (46-54) in Model Systems

In Vitro Stimulation of Peptide-Specific CD8+ Memory T Cells

The PA (46-54) peptide is capable of stimulating peptide-specific CD8+ memory T cells in vitro. immunospot.eu When peripheral blood mononuclear cells (PBMCs) from individuals who have been previously exposed to influenza A virus are cultured in the presence of the PA (46-54) peptide, a response from the memory CD8+ T-cell population can be elicited. immunospot.eunih.gov This stimulation leads to the activation and proliferation of T cells that recognize this specific epitope. The ability to stimulate these memory cells makes PA (46-54) a useful tool for studying the dynamics of T-cell memory to influenza infection.

Cytokine Production Profiles (e.g., IFN-γ) by Activated T Cells

Upon activation by the PA (46-54) peptide, specific CD8+ T cells produce a range of cytokines, with interferon-gamma (IFN-γ) being a key indicator of a cellular immune response. immunospot.eufrontiersin.org The release of IFN-γ by these activated T cells can be readily measured by techniques such as the ELISPOT (Enzyme-Linked Immunospot) assay. immunospot.eunih.govmdpi.com IFN-γ plays a crucial role in antiviral immunity by inhibiting viral replication and activating other immune cells. nih.gov The measurement of IFN-γ production in response to PA (46-54) is a standard method for quantifying the frequency of influenza-specific T cells in a sample. nih.gov

Applications in Immunological Research Assays

Use as a Quality Control Peptide in ELISPOT Assays

Table 2: Applications of Influenza Virus PA (46-54) in Research

ApplicationDescription
T-Cell Epitope Mapping Identification and characterization of specific targets of the cellular immune response to influenza A virus.
Immunological Monitoring Quantifying the frequency and function of influenza-specific CD8+ T cells in individuals.
Vaccine Research Evaluating the cellular immunogenicity of new influenza vaccine candidates.
ELISPOT Assay Control Serving as a positive control to validate assay performance and cell viability. immunospot.eunih.gov

Antiviral Research Strategies Targeting Influenza Virus Pa

Targeting the Endonuclease Activity of PA

The N-terminal domain of the PA protein (PAN) harbors endonuclease activity, which is crucial for the process of "cap-snatching". During this process, the viral polymerase cleaves the 5' caps (B75204) from host pre-messenger RNAs (mRNAs) to generate primers for the synthesis of viral mRNAs. This activity is indispensable for the virus, making its inhibition a prime strategy for antiviral therapy.

Endonuclease inhibitors function by binding to the active site of the PA endonuclease domain, effectively blocking its ability to cleave host mRNAs. A prominent example is baloxavir (B560136) marboxil, a prodrug that is metabolized in the body to its active form, baloxavir acid. Baloxavir acid potently and selectively inhibits the endonuclease activity of the influenza virus PA protein.

The mechanism involves the chelation of divalent metal ions, typically manganese (Mn2+), that are essential for the catalytic activity of the endonuclease active site. By binding to these metal ions, baloxavir acid prevents the proper functioning of the enzyme, thereby halting the cap-snatching process and subsequent viral transcription. This leads to a rapid reduction in viral replication.

The elucidation of the crystal structure of the influenza PA endonuclease domain has been instrumental in the structure-guided design of new and improved inhibitors. This approach allows researchers to visualize the precise interactions between an inhibitor and the active site, enabling the rational design of compounds with enhanced potency, selectivity, and pharmacokinetic properties.

Researchers are actively developing novel chemotypes that can effectively bind to the PA endonuclease active site. These efforts aim to create inhibitors with different binding modes or those that can overcome resistance mutations. For instance, studies have focused on designing compounds that can form additional interactions with amino acid residues in the active site, thereby increasing their binding affinity and efficacy. The table below summarizes some of the key endonuclease inhibitors.

Compound Mechanism of Action Key Features
Baloxavir AcidChelates divalent metal ions (Mn2+) in the PA endonuclease active site, inhibiting cap-snatching.Active metabolite of the prodrug baloxavir marboxil; potent inhibitor of influenza A and B viruses.
FlutimideA natural product derivative that also targets the PA endonuclease active site.Serves as a lead compound for the development of other endonuclease inhibitors.

Inhibiting PA-Mediated Protein-Protein Interactions

The PA subunit engages in several critical protein-protein interactions (PPIs) that are essential for the assembly and function of the viral polymerase complex, as well as for interactions with host cellular machinery. Targeting these PPIs represents another promising antiviral strategy.

The assembly of the trimeric polymerase complex relies on specific interactions between the PA, PB1, and PB2 subunits. The interface between the C-terminal domain of PA and the N-terminal domain of PB1 is a particularly attractive target for disruption. Small molecules designed to bind to this interface can prevent the association of PA and PB1, leading to the disassembly or prevention of the formation of the functional polymerase complex. This, in turn, inhibits viral replication. Several peptides and small molecules have been identified through screening and rational design that can interfere with this interaction.

The influenza virus PA protein is known to interact with various host cellular proteins to facilitate viral replication. For example, PA has been shown to interact with host proteins involved in protein degradation pathways and RNA processing. By identifying these host factors and understanding the molecular basis of their interaction with PA, researchers can develop strategies to disrupt these interactions. This could involve small molecules that block the binding site on either PA or the host protein, thereby inhibiting the viral life cycle. This area of research is still developing but holds promise for host-directed therapies that may have a higher barrier to resistance.

Mechanisms of Resistance to PA-Targeting Antivirals

As with any antiviral agent, the emergence of drug-resistant viral strains is a significant concern for PA-targeting inhibitors. For endonuclease inhibitors like baloxavir acid, resistance is primarily associated with amino acid substitutions in the PA protein. The most commonly observed substitution is I38T (isoleucine to threonine at position 38) in the PA endonuclease domain. This mutation reduces the binding affinity of baloxavir acid to the active site, thereby decreasing its inhibitory effect. Other substitutions, such as E199G, have also been reported.

The development of resistance highlights the need for ongoing surveillance and the development of next-generation inhibitors that can overcome these mutations. Strategies to combat resistance include the development of inhibitors with different binding modes or the use of combination therapies that target multiple viral proteins or processes simultaneously.

Compensatory Mutations and Fitness Restoration

The acquisition of drug resistance mutations often comes at a biological cost to the virus, a phenomenon known as a fitness cost. pnas.orgcsic.esnih.gov These mutations can impair the normal function of the viral protein, leading to reduced polymerase activity, decreased replication efficiency, or attenuated virulence. pnas.orgfda.gov For a resistant virus to thrive and spread, it often needs to acquire additional mutations, known as compensatory mutations, that can restore its fitness without compromising drug resistance. pnas.orgplos.org

A clear example of this dynamic has been demonstrated with favipiravir (B1662787) resistance. The primary resistance mutation, K229R in the PB1 subunit, confers resistance but significantly impairs the polymerase's activity, leading to a fitness cost. pnas.orgplos.orgnih.gov This cost can be alleviated by a compensatory P653L mutation in the PA subunit. pnas.orgplos.org The PA P653L mutation, in the context of the PB1 K229R mutation, restores polymerase activity and viral growth to levels comparable to the wild-type virus, while maintaining favipiravir resistance. nih.govpnas.org Interestingly, the fitness advantage of the PA P653L mutation was found to be dependent on the genetic background of the viral strain, suggesting that the evolution of resistance can be complex and context-dependent. plos.orgnih.gov

Similarly, for baloxavir-resistant viruses, while many I38 substitutions reduce viral fitness, some variants appear to maintain replicative capability. jwatch.orgasm.org Studies have identified potential compensatory substitutions, such as D394N in influenza A virus PA and E329G in influenza B virus PA, which emerged during cell culture experiments and seemed to improve the replication capacity of the baloxavir-resistant virus. asm.org However, the impact of a resistance mutation on fitness can vary depending on the host environment. For example, the PA I38T mutation has been shown to decrease in frequency during passage in cell culture but remain stable or even increase in mice, indicating different selective pressures in different hosts. mdpi.comasm.org

The interplay between resistance mutations and compensatory mutations is a critical factor in the emergence and spread of drug-resistant influenza viruses. asm.orgnih.govplos.org Understanding these fitness landscapes is essential for predicting the clinical relevance of newly identified resistance mutations and for designing treatment strategies that minimize the risk of resistance.

DrugPrimary Resistance MutationFitness CostCompensatory MutationEffect of Compensatory Mutation
Favipiravir PB1 K229R pnas.orgnih.govReduced polymerase activity and viral growth pnas.orgplos.orgPA P653L pnas.orgnih.govRestores polymerase activity and viral fitness nih.govpnas.org
Baloxavir marboxil PA I38T/L, E199D asm.orgfda.govReduced replication levels and altered polymerase activity asm.orgfda.govIAV PA D394N, IBV PA E329G (potential) asm.orgAppears to improve replication capacity in cell culture asm.org

Exploration of Novel PA-Targeting Compounds and Approaches

The emergence of resistance to approved drugs fuels the ongoing search for novel compounds and therapeutic strategies that target the influenza PA subunit. nih.govasm.org Research efforts are focused on discovering inhibitors with different binding sites or mechanisms of action to overcome existing resistance and provide a higher barrier to the development of new resistance.

One approach is to identify new small-molecule inhibitors of the PA endonuclease active site. Through screening of chemical libraries, several promising compounds have been identified. RO-7 is a novel PA endonuclease inhibitor that has demonstrated broad-spectrum activity against various influenza A and B viruses, including neuraminidase inhibitor-resistant strains. nih.govasm.org Another example is bilobetin , a natural product screened from plant extracts, which was found to competitively inhibit the PA endonuclease, including the baloxavir-resistant I38T mutant. tandfonline.com Other scaffolds, such as piperidinyl-diketo acids (e.g., L-742,001 ) and 5-hydroxypyrido[2,1-f] Current time information in Lycoming County, US.frontiersin.orgasm.orgtriazine-4,6-diones, have also been identified as potent PA endonuclease inhibitors. nih.govacs.org

A different strategy involves disrupting the essential protein-protein interactions within the polymerase complex. The interaction between the C-terminal domain of PA and the N-terminal domain of PB1 is crucial for the assembly and function of the RdRp. sinobiological.compnas.org Using in silico screening based on the crystal structure of the PA-PB1 interface, researchers have identified small molecules that can disrupt this interaction and inhibit viral replication. pnas.org For example, a 1,2,4-triazolo[4,3-a]pyrimidin-5-ol derivative was identified that binds to an allosteric site on the PA C-terminal domain, which is thought to induce a conformational change that prevents its interaction with PB1. nih.govacs.org

Another innovative approach is the development of allosteric inhibitors that bind to sites on the PA protein distinct from the active site. researchgate.netkuleuven.be These inhibitors can modulate the protein's conformation and function. For instance, NMS-873 has been identified as an allosteric inhibitor that exhibits broad-spectrum anti-influenza activity. researchgate.net Such allosteric inhibitors may be less susceptible to resistance mutations that arise in the highly conserved active site.

These diverse research avenues, from screening natural products to structure-based design of interaction disruptors and allosteric modulators, represent the future of antiviral strategies targeting the influenza virus PA subunit. cardiff.ac.uknih.govacs.org The goal is to develop a pipeline of novel drug candidates that can be used in combination or as alternatives to current therapies, thereby strengthening the armamentarium against seasonal and pandemic influenza. nih.gov

Advanced Methodologies for Investigating Influenza Virus Pa

Recombinant Protein Expression and Purification Systems

To obtain the large quantities of pure and functional PA protein required for detailed biochemical and structural studies, researchers rely on recombinant protein expression and purification systems. A common approach involves cloning the DNA sequence encoding the PA protein, or a specific domain of interest, into an expression vector. nih.gov This vector is then introduced into a host organism, which will produce the recombinant protein.

Escherichia coli (E. coli) is a frequently used host for expressing domains of the PA protein due to its rapid growth and ease of genetic manipulation. nih.gov For instance, the N-terminal endonuclease domain of the influenza A virus PA protein has been successfully expressed in E. coli. nih.gov In such systems, the PA-encoding DNA is amplified using the polymerase chain reaction (PCR) and inserted into an expression vector that often includes a tag, such as a polyhistidine-tag (His-tag), to facilitate purification. nih.gov The expressed His-tagged PA endonuclease domain can then be purified from the bacterial cell lysate using affinity chromatography on a Ni2+-agarose resin, followed by further purification steps like ion-exchange chromatography to achieve high purity. nih.gov

For the expression of the full-length PA protein or the entire heterotrimeric polymerase complex (PA, PB1, and PB2), mammalian cell lines, such as human embryonic kidney (HEK293) cells, are often preferred. nih.govresearchgate.net Mammalian expression systems provide the necessary cellular machinery for proper protein folding and post-translational modifications that can be crucial for the protein's function. Stable transfection of mammalian cell lines can be used to generate cell lines that continuously produce the recombinant influenza virus proteins. nih.govresearchgate.net Purification of recombinant proteins from mammalian cells can be achieved through methods like Immobilized Metal Affinity Chromatography (IMAC). nih.govresearchgate.net

In Vitro Polymerase Activity Assays and Minigenome Systems

To investigate the enzymatic function of the PA protein as part of the RdRp complex, researchers utilize in vitro polymerase activity assays and cell-based minigenome systems. nih.govprinceton.edu These assays are crucial for dissecting the individual functions of the RdRp subunits and for screening potential antiviral inhibitors. nih.govprinceton.edufrontiersin.org

In vitro biochemical assays allow for the direct measurement of the RdRp's enzymatic activities, including mRNA, cRNA, and vRNA synthesis. nih.govprinceton.edu These assays can be performed with purified recombinant RdRp complex and model RNA templates. oup.com For example, a fluorescence polarization-based assay has been developed to quantitatively characterize primed and unprimed RNA synthesis by the influenza polymerase. oup.com This method monitors the change in fluorescence polarization of a labeled model template RNA as the polymerase incorporates nucleotides to synthesize a product strand. oup.com

Minigenome systems are powerful cell-based assays that mimic viral RNA replication and transcription in a controlled environment. frontiersin.orgnih.gov In this system, the polymerase subunits (PA, PB1, and PB2) and the nucleoprotein (NP) are expressed from plasmids co-transfected into cells along with another plasmid that directs the synthesis of a virus-like RNA, or "minigenome". frontiersin.orgnih.gov This minigenome typically contains a reporter gene, such as luciferase or green fluorescent protein (GFP), flanked by the conserved non-coding regions of an influenza virus RNA segment. nih.gov The activity of the reconstituted RdRp on the minigenome template results in the expression of the reporter gene, which can be easily quantified to measure polymerase activity. frontiersin.org These systems have been established in various cell lines, including those from humans, canines, and felines, by utilizing the species-specific RNA polymerase I (Pol I) promoter to drive the synthesis of the minigenome RNA. frontiersin.orgnih.govnih.gov

Structural Determination Techniques

Understanding the three-dimensional structure of the PA protein and the entire polymerase complex is fundamental to elucidating their mechanisms of action and for structure-based drug design. Several high-resolution structural biology techniques are employed for this purpose.

X-ray crystallography has been instrumental in determining the atomic-resolution structure of domains of the PA protein. Notably, the crystal structure of the N-terminal 197 residues of the PA protein (PA-N) from an avian influenza H5N1 virus was solved at a resolution of 2.2 Ångströms. nih.gov This structure revealed an α/β architecture and a bound magnesium ion coordinated by a motif characteristic of many endonucleases, providing strong evidence that the PA subunit harbors the endonuclease active site of the polymerase. nih.gov

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structure of large and flexible macromolecular complexes like the influenza virus polymerase. Single-particle cryo-EM has been used to reconstruct the structure of the influenza virus RNA polymerase complex at near-atomic resolution. nih.gov For example, the structure of the RdRp tetramer complex has been determined at 4.3 Å resolution, revealing the assembly and interfaces between the monomers. nih.gov Cryo-EM has also been used to visualize the polymerase in different functional conformations, such as the transcriptase and replicase states, providing insights into the dynamic nature of this molecular machine. researchgate.netebi.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide structural and dynamic information about proteins and their interactions in solution. researchgate.net While determining the structure of a large protein like the full-length PA by NMR alone is challenging, it is well-suited for studying smaller domains, intrinsically disordered regions, and the interactions of the PA protein with other molecules. researchgate.net For instance, NMR has been used to study the structure of the viral RNA promoter, which is recognized and bound by the polymerase complex. oup.com Solid-state NMR spectroscopy has been employed to investigate the interaction of viral proteins, such as the M2 protein, with lipids in the cell membrane, a methodology that could be applied to study potential membrane-associated functions or interactions of the PA protein. scitechdaily.com

Biophysical Characterization of Protein-Protein and Protein-RNA Interactions

A detailed understanding of the interactions between the PA protein and its binding partners, including the other polymerase subunits (PB1 and PB2), the nucleoprotein (NP), viral RNA, and host factors, is crucial for a complete picture of its function. frontiersin.orgnih.gov Several biophysical techniques are available to characterize these interactions.

Isothermal Titration Calorimetry (ITC) is a powerful and direct method for quantifying the thermodynamics of binding interactions. johnshopkins.edunih.govnih.gov ITC measures the heat released or absorbed during the binding of two molecules, allowing for the determination of the binding affinity (dissociation constant, Kd), stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. nih.gov This technique can be applied to study the interactions of the PA protein with other proteins or RNA molecules. johnshopkins.edunih.gov By titrating one binding partner into a solution containing the other, the heat changes associated with the binding event are measured, providing a complete thermodynamic profile of the interaction. tainstruments.com This information is valuable for understanding the forces that drive the association and for validating the effects of mutations on binding. nih.gov

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study biomolecular interactions in real-time. nih.govpsu.edu In the context of the influenza PA subunit, SPR has been instrumental in the discovery and characterization of small molecule inhibitors. This method involves immobilizing a target protein, such as the PA C-terminal domain (PAC), onto a sensor chip. nih.gov A solution containing potential binding partners (analytes) is then flowed over the chip surface. The binding events cause a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle, providing kinetic data on the interaction, including association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD). nih.gov

A notable application of this technique was in the direct binding screening for inhibitors targeting the PAC domain. nih.gov Researchers successfully identified an initial hit compound, compound 221, through an SPR screen. Subsequent investigation of its analogs led to the discovery of additional compounds capable of attenuating the viral ribonucleoprotein (RNP) activities. nih.gov One such analog, compound 312, was shown to directly bind to PAC with a dissociation constant (Kd) of approximately 40 μM and impeded influenza A virus replication in Madin-Darby canine kidney cells. nih.gov The identification of these novel PAC-targeting compounds provides a new foundation for anti-influenza drug design. nih.gov

Table 1: Inhibitors of Influenza PA C-terminal Domain (PAC) Identified via SPR
CompoundMethodologyTargetKey FindingReference
Compound 221SPR Direct Binding ScreenPA C-terminal (PAC)Initial hit compound that subdues influenza RNP activities. nih.gov
Compound 312SPR Interaction AssayPA C-terminal (PAC)Binds directly to PAC with a Kd of ~40 μM; impedes virus replication. nih.gov

Mass Spectrometry-Based Proteomics for Interaction Discovery

Mass spectrometry (MS)-based proteomics has become an indispensable tool for identifying the complex network of interactions between viral and host proteins. scispace.com Techniques such as affinity purification coupled with mass spectrometry (AP-MS) allow for the isolation and identification of protein complexes, shedding light on the cellular machinery that viruses manipulate for replication. scispace.comacs.org

In the study of the influenza PA subunit, proteomics has revealed a vast and previously unappreciated landscape of host-cell interactions. A comprehensive proteomic analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) identified over 400 human host proteins associated with the influenza polymerase of an H5N1 isolate. nih.gov Remarkably, over 300 of these proteins were found to bind to the PA subunit alone. nih.gov One of the most significant findings from this study was that a large number of these PA-associated proteins (~20%) were mitochondrial. nih.gov These proteins are involved in processes like molecular transport across the mitochondrial membrane and regulation of membrane potential. nih.gov The association with factors such as the apoptosis-inducing factor (AIFM1) suggests a potential role for PA in modulating host cell apoptosis. nih.gov Such large-scale, unbiased studies provide a wealth of data, identifying novel interaction partners and offering new avenues for investigating the biological significance of these associations in the viral life cycle. acs.orgnih.gov

Table 2: Selected Host Protein Categories Found to Interact with Influenza PA Subunit
Protein CategoryExample Interacting ProteinPotential Functional ImplicationReference
Mitochondrial ProteinsAIFM1 (Apoptosis-inducing factor)Induction of apoptosis nih.gov
RNA Polymerase Accessory FactorsSupt5HModulation of host/viral transcription nih.gov
Innate Antiviral SignalingZAPSCounteracting host immune response nih.gov
Transcriptional ActivatorshCLEModulation of transcription asm.org

Advanced Imaging Techniques for Intracellular Localization and Dynamics

Understanding the spatial and temporal dynamics of the PA protein and the viral replication machinery within an infected cell is crucial. Advanced imaging techniques provide the resolution necessary to visualize these processes.

While smFISH directly targets RNA molecules, it has been effectively adapted to study the trafficking of the influenza polymerase complex, of which PA is a key component. nih.govspringernature.com The influenza genome consists of eight viral RNA (vRNA) segments, which exist within the cell as viral ribonucleoproteins (vRNPs), complexes of vRNA, nucleoprotein (NP), and the heterotrimeric polymerase (PA, PB1, PB2). asm.org Therefore, by visualizing individual vRNA segments, smFISH provides high-resolution information on the localization and movement of the entire vRNP, including the PA subunit. semanticscholar.orgnih.gov

This technique uses multiple, short, fluorescently labeled DNA oligonucleotide probes that collectively bind along a target vRNA, allowing for detection with single-molecule sensitivity. nih.govplos.org Multicolor smFISH studies have been used to quantitatively monitor the colocalization of different vRNA segments. plos.org Research using this method has revealed that after synthesis in the nucleus, different vRNA segments are exported individually and initially remain separate in the cytoplasm. plos.org At later stages of infection, these segments congregate, and a high frequency of colocalization is observed in association with Rab11-positive vesicles, suggesting these organelles may act as platforms for assembling the full complement of viral genomes before transport to the plasma membrane for budding. nih.govplos.org

Computational Approaches in PA Research

Computational methods are increasingly used to complement experimental research, providing insights into molecular interactions, guiding drug design, and analyzing vast datasets of sequence information.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a potential drug) when bound to a second (a receptor, such as the PA protein) to form a stable complex. thescipub.comnews-medical.net This method is widely used in virtual screening to identify potential inhibitors from large chemical databases that could bind to key functional sites on the PA subunit, such as its endonuclease active site or regions involved in protein-protein interactions within the polymerase complex. nih.gov

Following docking, molecular dynamics (MD) simulations are often employed. MD simulations use Newtonian physics to model the atomic-level movements of the protein-ligand complex over time. nih.gove-century.us This provides a more dynamic and accurate assessment of the binding stability and can help refine the binding mode predicted by docking. thescipub.com By calculating binding free energies, these simulations can help prioritize the most promising compounds for experimental validation, accelerating the drug discovery process. e-century.us

Bioinformatics plays a crucial role in understanding the evolution and conservation of viral proteins like PA. By analyzing thousands of influenza A virus sequences from public databases, researchers can identify regions of the protein that are highly conserved across different strains, subtypes, and host species. nih.govresearchgate.net These conserved regions are often critical for the protein's function and are less likely to mutate.

Such analyses have identified numerous highly conserved sequences within the PA protein. nih.gov Because these sequences have a history of low variability, they represent prime targets for the development of universal anti-influenza strategies. For example, conserved regions can be targeted for epitope-based T-cell vaccines designed to provide broad protection against diverse influenza A strains, overcoming the limitations of current vaccines that are strain-specific. nih.gov This large-scale analysis of sequence conservation is a necessary first step in the rational design of novel, broadly effective influenza therapeutics and vaccines. nih.gov

Table 3: Examples of Highly Conserved Regions in Influenza A PA Protein
ProteinSequence Location (Example)Level of ConservationPotential ApplicationReference
PAMultiple sequences of 9+ amino acidsConserved in 95-100% of avian and human isolatesTarget for universal T-cell based vaccines nih.gov
PAFunctionally critical domains (e.g., endonuclease site)High conservation due to functional constraintTarget for broadly-acting antiviral drugs nih.govnih.gov

Predictive Modeling of PA Functionality and Mutational Impact

Predictive modeling has become an indispensable tool in virology, offering insights into protein function and the potential consequences of mutations. For the influenza A virus PA protein, a critical component of the viral RNA-dependent RNA polymerase (RdRp), computational models are employed to forecast how amino acid changes might affect its enzymatic activities, structural stability, and interactions with other viral or host proteins. These models are broadly categorized into sequence-based and structure-based approaches.

Sequence-based models often utilize machine learning algorithms trained on large datasets of known influenza sequences. By analyzing the evolutionary conservation of amino acid residues, these models can predict the likelihood of a mutation being deleterious. For instance, a mutation in a highly conserved region of the PA protein, such as the endonuclease active site within the N-terminal domain, is predicted to have a significant negative impact on viral fitness. asm.org Machine learning models can also be trained to predict the adaptability of influenza A viruses to human hosts based on genomic composition, including sequences within the PA gene. drugbank.com

The specific peptide, PA (46-54), with the sequence FMYSDFHFI, is a known HLA-A0201 restricted epitope, crucial for the cellular immune response. innopep.commedchemexpress.comjpt.com Predictive modeling of this region can be particularly insightful. For example, models can predict how mutations within this epitope might affect its binding affinity to the MHC class I molecule HLA-A0201, potentially allowing the virus to evade T-cell recognition. Furthermore, computational tools can assess the impact of mutations in this region on the local secondary structure of the PA protein, which could indirectly influence the function of the N-terminal domain. While the primary known function of this peptide is immunological, predictive models can help to explore potential secondary functions or structural roles.

A summary of predictive modeling approaches and their applications to the influenza PA protein is presented in the table below.

Modeling Approach Description Application to Influenza PA Potential Insights for PA (46-54)
Sequence-Based (e.g., Machine Learning) Utilizes large sequence datasets to predict the functional impact of mutations based on conservation and other sequence features.Predicting human-adaptive mutations in the PA gene. Identifying residues critical for polymerase activity.Assessing the evolutionary conservation of the 46-54 region. Predicting the likelihood of mutations within the epitope being tolerated.
Structure-Based (e.g., Molecular Dynamics) Employs 3D protein structures to simulate the biophysical effects of amino acid changes.Modeling the impact of mutations on the stability of the PA N-terminal domain. Simulating changes in the endonuclease active site.Predicting how mutations within the FMYSDFHFI sequence alter its conformation. Modeling the effect of mutations on the local structure of the PA N-terminal domain.
MHC Binding Prediction Algorithms that predict the binding affinity of peptides to specific MHC molecules.Not broadly applicable to the entire PA protein's function, but to its immunology.Predicting how mutations within PA (46-54) affect its binding to HLA-A*0201, and thus its recognition by T-cells.
Protein-Protein Docking Computational methods to predict the interaction between two or more proteins.Simulating the interaction between PA and PB1 or host cellular factors.Investigating if the 46-54 region is involved in any intermolecular interactions beyond the T-cell receptor.

Genetic and Reverse Genetics Approaches for Functional Studies

Genetic and particularly reverse genetics systems are powerful experimental methodologies for investigating the functional roles of specific genes and amino acid residues in the influenza virus life cycle. These techniques allow for the targeted introduction of mutations into the viral genome, enabling the generation of recombinant viruses with desired genetic modifications. springernature.comspringernature.com

Reverse genetics for influenza A virus typically involves the transfection of cells with multiple plasmids. pnas.org For influenza A, this usually entails eight plasmids encoding the eight viral RNA segments and additional expression plasmids for the viral polymerase proteins (PB2, PB1, PA) and the nucleoprotein (NP), which are necessary to initiate viral replication and transcription. nih.gov By modifying the plasmid that encodes the PA protein, researchers can introduce specific mutations, deletions, or insertions into the PA gene and then "rescue" a recombinant virus carrying this altered gene.

The functional consequences of these engineered mutations in the PA protein can then be assessed through a variety of in vitro and in vivo assays. For example, the impact of a mutation on the enzymatic activity of the polymerase complex can be measured using minigenome assays. The effects on viral replication can be determined by viral growth kinetics in cell culture, and the role in pathogenicity can be studied in animal models. nih.govscienceopen.com

Reverse genetics has been instrumental in elucidating the functions of different domains of the PA protein. Studies have used this approach to identify residues in the N-terminal domain that are critical for the endonuclease activity required for "cap-snatching," a process essential for viral mRNA transcription. asm.orgfrontiersin.org Similarly, mutations in the C-terminal domain have been shown to affect the interaction with the PB1 protein and the assembly of the polymerase complex. sinobiological.com

To investigate the specific role of the PA (46-54) region, reverse genetics would be the definitive experimental approach. While its function as a T-cell epitope is established, its contribution to the intrinsic function of the PA protein is less clear. A series of recombinant viruses with specific mutations within the 46-54 sequence could be generated. The research findings from such studies could be summarized as follows:

Mutation in PA (46-54) Observed Effect on Polymerase Activity Impact on Viral Replication In Vivo Pathogenicity Implication for PA Function
Alanine scan of F46Reduced polymerase activity by 30%Attenuated viral growth in MDCK cellsLowered virulence in a mouse modelPhenylalanine at position 46 is important for the structural integrity of the N-terminal domain.
S49ANo significant changeWild-type-like growthUnaltered pathogenicitySerine at position 49 is not critical for the enzymatic function of PA.
D50GSignificantly impaired endonuclease activityDrastic reduction in viral titersAvirulent in ferretsAspartic acid at position 50 may play a role in coordinating metal ions for catalysis.
H52QModerately reduced polymerase activitySlightly attenuated growthReduced morbidity in miceHistidine at position 52 may be involved in vRNA promoter binding.

These hypothetical findings would illustrate how reverse genetics can dissect the functional contribution of each amino acid within the PA (46-54) peptide, distinguishing its role in protein function from its role in immunity. Such studies are crucial for a comprehensive understanding of the influenza virus PA protein and for the development of novel antiviral strategies.

Q & A

Q. What is the functional role of Influenza virus PA (46-54) in viral replication, and what experimental approaches validate its activity?

The PA (46-54) peptide corresponds to a critical region of the PA subunit in the influenza RNA polymerase complex. Its endonuclease activity is essential for "cap-snatching," a process where host mRNA caps are cleaved to initiate viral transcription. Key methodologies to study this include:

  • In vitro endonuclease activity assays using purified PA domains to measure enzymatic efficiency under varying conditions (e.g., pH, metal ion dependency) .
  • X-ray crystallography to resolve structural interactions between PA (46-54) and inhibitors or host mRNA analogs, revealing active-site coordination and metal-binding motifs .
  • HLA-A*0201-restricted T-cell assays to evaluate its immunogenicity as a potential epitope for vaccine design .

Q. How can researchers design experiments to assess the immunogenicity of PA (46-54) in vaccine development?

  • T-cell activation assays : Use HLA-A*0201 transgenic mice or human peripheral blood mononuclear cells (PBMCs) to measure IFN-γ release upon exposure to the peptide .
  • Structural mimicry studies : Compare PA (46-54) with other viral epitopes using computational tools (e.g., molecular docking) to predict cross-reactivity .
  • Longitudinal cohort studies : Track antibody and T-cell responses in vaccinated subjects, integrating virologic surveillance data to correlate immunity with reduced viral load .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in PA endonuclease inhibitor efficacy across studies?

Discrepancies often arise from variations in assay conditions or viral strains. Methodological solutions include:

  • Standardized enzymatic assays : Use uniform buffers (e.g., Tris-HCl with Mn²⁺/Mg²⁺) and control substrates (e.g., capped RNA probes) to ensure reproducibility .
  • Meta-analysis frameworks : Apply PRISMA guidelines to aggregate data from diverse studies, adjusting for variables like viral subtype (H5N1 vs. H1N1) or inhibitor concentration .
  • Resistance profiling : Engineer PA mutants (e.g., E119D substitution) via site-directed mutagenesis to test inhibitor escape mechanisms .

Q. How can structural insights from PA (46-54) inform the design of broad-spectrum influenza inhibitors?

  • Two-metal ion coordination : Develop chelators (e.g., diketo acids) that disrupt the Mg²⁺/Mn²⁺-dependent active site, validated via crystallography .
  • Dynamic binding analysis : Use molecular dynamics simulations to predict inhibitor interactions with conserved PA regions across subtypes (e.g., H5N1, H7N9) .
  • High-throughput screening (HTS) : Pair fragment-based libraries with PA endonuclease activity assays to identify lead compounds with cross-subtype efficacy .

Q. What methodologies address data gaps in global influenza surveillance impacting PA (46-54)-targeted research?

  • Geospatial sampling : Ensure specimens represent diverse regions, ages, and clinical severities, per WHO virologic surveillance guidelines .
  • Real-time data sharing : Implement HL7/LOINC-compliant electronic systems for rapid reporting of PA sequence variations to public databases .
  • Machine learning models : Train algorithms on metadata (e.g., from FluNet) to predict PA mutation hotspots and prioritize inhibitor candidates .

Q. How should researchers handle ethical and data management challenges in PA (46-54) studies involving human subjects?

  • Ethical frameworks : Adhere to institutional review boards (IRBs) and the Australian Code for Responsible Research Conduct for secondary data use, ensuring anonymization of patient identifiers .
  • Data Management Plans (DMPs) : Securely store genetic and clinical data using encrypted repositories, with access restricted to credentialed researchers .
  • Transparency protocols : Publish raw assay data and crystal structure coordinates in open-access platforms (e.g., PDB, GenBank) to enable replication .

Data Analysis & Validation

Q. What statistical approaches are critical for validating PA (46-54) as a therapeutic target in preclinical models?

  • Dose-response modeling : Calculate IC₅₀ values from inhibition curves using nonlinear regression (e.g., GraphPad Prism) .
  • Survival analysis : Compare viral titers and mortality rates in PA inhibitor-treated vs. control animal cohorts, applying Kaplan-Meier estimators .
  • Multivariate regression : Adjust for confounders like host age or co-infections when analyzing PA mutation prevalence in surveillance datasets .

Q. How can researchers reconcile discrepancies between in vitro and in vivo PA inhibitor efficacy?

  • Pharmacokinetic profiling : Measure inhibitor bioavailability and tissue penetration using LC-MS/MS in animal models .
  • Host-pathogen interaction studies : Use dual RNA-seq to identify host factors (e.g., IFITM3) that modulate PA activity in vivo .
  • Rescue experiments : Reintroduce wild-type PA into inhibitor-resistant strains via reverse genetics to confirm target specificity .

Experimental Design & Reporting

Q. What are best practices for designing a cohort study on PA (46-54)-driven immune responses?

  • Stratified sampling : Enroll participants by HLA type (e.g., HLA-A*0201+) and prior influenza exposure history .
  • Longitudinal follow-up : Collect serial blood samples pre/post vaccination to track T-cell memory responses .
  • Blinded validation : Use third-party labs to confirm ELISA or ELISpot results, minimizing assay bias .

Q. How should PA (46-54) research align with global influenza preparedness frameworks?

  • WHO Collaborating Centres : Share isolates and sequence data through GISRS (Global Influenza Surveillance and Response System) to monitor PA evolution .
  • Pandemic preparedness pipelines : Integrate PA inhibitors into universal vaccine platforms, leveraging adjuvants (e.g., AS03) to enhance cross-reactivity .
  • Public health integration : Partner with clinics to align PA biomarker studies with seasonal surveillance programs (e.g., CDC’s ILI Network) .

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